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Introduction
C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in

immuno-oncology and inflammatory diseases.[1][2] It is a G protein-coupled receptor (GPCR)

predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), where it contributes to

an immunosuppressive tumor microenvironment.[3][4][5][6] The interaction of CCR8 with its

primary ligand, CCL1, promotes Treg migration and enhances their suppressive functions.[1][3]

[7] Consequently, targeting the CCR8-CCL1 axis is a key strategy for developing novel cancer

immunotherapies.[2]

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9

technology to knockout the CCR8 gene in T cells. This powerful gene-editing tool allows for the

creation of a clean cellular model to validate the on-target effects of CCR8 inhibitors, such as

R243. R243 is a potent and selective small molecule antagonist of CCR8 that inhibits the

CCL1-CCR8 interaction, downstream signaling, and chemotaxis.[3][7][8][9][10][11] By

comparing the cellular responses of wild-type and CCR8 knockout T cells to R243, researchers

can definitively attribute the compound's activity to its intended target.
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Parameter Cell Type Treatment Effect
Quantitative
Data

Reference

Calcium Flux
CCR8-CHO

cells
CCL1 + R243

Inhibition of

CCL1-

induced Ca2+

flux

Dose-

dependent

inhibition

[10]

Chemotaxis
CCR8-CHO

cells
CCL1 + R243

Inhibition of

CCL1-driven

cell migration

Dose-

dependent

inhibition

[3][9]

Cytokine

Secretion

Wild-Type

Peritoneal

Macrophages

LPS + R243

Attenuated

secretion of

TNF-α, IL-6,

and IL-10

- [3]

Signaling

Pathway

Wild-Type

Peritoneal

Macrophages

LPS + R243

Suppressed

c-jun N-

terminal

kinase (JNK)

activity and

NF-κB

signaling

- [3]

Table 2: In Vivo Effects of CCR8 Antagonist R243
Parameter

Animal
Model

Treatment Effect
Quantitative
Data

Reference

Analgesia
Male Swiss

mice

CCL1 + R243

(0.1-1 mg/kg,

i.p.)

Dose-

dependent

inhibition of

CCL1-evoked

thermal

analgesia

- [3]

Table 3: Characterization of CCR8 Expression in T cells
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Cell Type Condition
CCR8
Expression
Level

Method Reference

Human Tumor-

Infiltrating Tregs
Lung Cancer

Highest

compared to

other tissues

Flow Cytometry [12]

Human

Peripheral Blood

Tregs

Healthy Donors
Low to

undetectable
Flow Cytometry [12][13]

Mouse Tumor-

Infiltrating Tregs
LLC-OVA tumors

~40% of Tregs

are CCR8+
Flow Cytometry [13]

Human Lung

Cancer Tregs
Tumor Tissue

Higher than in

normal tissue,

PBMCs, and

lymph nodes

Flow Cytometry [12]

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR8 in
Human Primary T Cells
This protocol details the generation of CCR8 knockout (KO) in primary human T cells using

ribonucleoprotein (RNP) delivery via electroporation.

Materials:

Peripheral blood mononuclear cells (PBMCs)

T cell isolation kit (e.g., negative selection kit)

T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

Recombinant human IL-2

CRISPR-Cas9 components:
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Synthetic single guide RNA (sgRNA) targeting CCR8 (multiple guides should be tested)

Recombinant Cas9 nuclease

Electroporation system and compatible buffers

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin,

and IL-2)

Flow cytometer and anti-CCR8 antibody for validation

Methodology:

Isolation and Activation of T Cells:

Isolate T cells from PBMCs using a negative selection kit according to the manufacturer's

instructions.

Activate the isolated T cells with anti-CD3/CD28 beads or plate-bound antibodies at a

concentration of 1x10^6 cells/mL in complete culture medium supplemented with

recombinant human IL-2 (e.g., 100 U/mL).

Incubate for 48-72 hours at 37°C and 5% CO2. Activated T cells will form blasts.

Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes:

Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 µM.

For each electroporation reaction, mix the sgRNA and Cas9 nuclease (e.g., at a 3:1 molar

ratio) in an appropriate buffer.

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex

formation.

Electroporation of T Cells:

Harvest the activated T cells and wash them with PBS.
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Resuspend the cells in the appropriate electroporation buffer at the desired concentration

(e.g., 1x10^7 cells/mL).

Add the pre-formed RNP complexes to the cell suspension and gently mix.

Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-

optimized program for primary T cells.

Immediately after electroporation, add pre-warmed culture medium to the cuvette and

transfer the cells to a culture plate.

Post-Electroporation Culture and Expansion:

Culture the electroporated T cells in complete medium supplemented with IL-2.

Change the medium every 2-3 days to remove dead cells and replenish nutrients.

Expand the cells for 5-7 days to allow for gene editing and protein turnover.

Validation of CCR8 Knockout:

Harvest a fraction of the cultured cells.

Stain the cells with a fluorescently labeled anti-CCR8 antibody.

Analyze the cells by flow cytometry to determine the percentage of CCR8-negative cells

compared to a non-electroporated or control sgRNA-treated sample.

Genomic DNA can also be isolated to confirm the presence of insertions or deletions

(indels) at the CCR8 locus using techniques like Sanger sequencing or next-generation

sequencing.

Protocol 2: Validation of R243 Effects in Wild-Type vs.
CCR8 KO T Cells
This protocol describes functional assays to confirm that the effects of R243 are CCR8-

dependent.
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Materials:

Wild-type (WT) and CCR8 KO primary T cells (generated using Protocol 1)

R243 compound

CCL1 chemokine

Chemotaxis assay system (e.g., Transwell plates)

Calcium flux assay reagents (e.g., Fluo-4 AM)

Flow cytometer

Methodology:

Chemotaxis Assay:

Plate WT and CCR8 KO T cells in the upper chamber of a Transwell plate.

In the lower chamber, add media containing a chemoattractant concentration of CCL1,

with or without varying concentrations of R243.

Incubate the plate for 2-4 hours at 37°C.

Quantify the number of cells that have migrated to the lower chamber using a cell counter

or flow cytometry.

Expected Outcome: R243 should inhibit the migration of WT T cells towards CCL1 in a

dose-dependent manner. CCR8 KO T cells should not migrate towards CCL1, and R243
should have no effect on their basal migration.

Calcium Flux Assay:

Load WT and CCR8 KO T cells with a calcium indicator dye (e.g., Fluo-4 AM).

Establish a baseline fluorescence reading on a flow cytometer.
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Add CCL1 to the cell suspension and record the change in fluorescence over time,

indicating calcium influx.

To test the inhibitory effect of R243, pre-incubate the WT cells with the compound for a

designated time before adding CCL1.

Expected Outcome: CCL1 should induce a rapid increase in intracellular calcium in WT T

cells, which should be blocked by pre-treatment with R243. CCR8 KO T cells should not

exhibit a calcium flux in response to CCL1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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